1-Chloro-2-methylnonan-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79691-83-1 |
|---|---|
Molecular Formula |
C10H19ClO |
Molecular Weight |
190.71 g/mol |
IUPAC Name |
1-chloro-2-methylnonan-3-one |
InChI |
InChI=1S/C10H19ClO/c1-3-4-5-6-7-10(12)9(2)8-11/h9H,3-8H2,1-2H3 |
InChI Key |
BQIYCBLUQSGNLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(C)CCl |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of Alpha Chloroketones
Electrophilic Reaction Sites and Modes of Attack
Nucleophilic attack on alpha-haloketones can occur at several positions, primarily the carbonyl carbon, the alpha-carbon bearing the halogen, and the halogen atom itself. nih.gov The specific site of attack is influenced by the nature of the nucleophile, the substrate, and the reaction conditions.
The carbonyl carbon in 1-Chloro-2-methylnonan-3-one is an electrophilic center susceptible to attack by nucleophiles. This mode of attack is a standard reaction for ketones and can lead to the formation of cyanohydrins, hemiacetals, and other addition products. The reactivity of the carbonyl group is a fundamental aspect of ketone chemistry.
The carbon atom bonded to the chlorine atom (the α-carbon) is another significant electrophilic site. nih.gov The inductive effect of the adjacent carbonyl group increases the partial positive charge on this carbon, making it a prime target for nucleophilic substitution reactions. This reactivity is central to many synthetic applications of alpha-chloroketones.
In certain reactions, the halogen atom itself can be the site of nucleophilic attack. This is particularly relevant in reactions with soft nucleophiles and is a key step in mechanisms such as the Favorskii rearrangement. This reaction pathway involves the formation of a cyclopropanone (B1606653) intermediate after the initial attack on the halogen.
Nucleophilic Substitution Reactions
Nucleophilic substitution at the alpha-carbon is a hallmark of the reactivity of alpha-chloroketones. These reactions are significantly faster than those of analogous alkyl halides due to the electronic influence of the neighboring carbonyl group.
Alpha-haloketones are highly reactive towards S(_N)2 (substitution nucleophilic bimolecular) reactions. youtube.com The carbonyl group's ability to stabilize the transition state through conjugation facilitates this reaction pathway. youtube.com This enhanced reactivity makes alpha-chloroketones valuable substrates for introducing various functional groups at the alpha-position. youtube.com However, they are generally unreactive in S(_N)1 reactions because the formation of a carbocation adjacent to the electron-withdrawing carbonyl group is highly unfavorable. youtube.com
The rate of S(_N)2 reactions is dependent on the concentration of both the alpha-chloroketone and the nucleophile, and it proceeds via a concerted mechanism involving a backside attack on the electrophilic carbon. masterorganicchemistry.com
Steric hindrance around the electrophilic alpha-carbon plays a crucial role in determining the rate of S(_N)2 reactions. libretexts.org As the size of the groups attached to the alpha-carbon increases, the accessibility for the nucleophile's backside attack decreases, leading to a slower reaction rate. youtube.comnih.gov
In the case of this compound, the alpha-carbon is secondary, being attached to a methyl group and the rest of the carbon chain. This branching at the reaction center introduces steric hindrance. The reactivity of this compound in an S(_N)2 reaction is therefore expected to be lower than that of a primary alpha-chloroketone like chloroacetone (B47974) but higher than a tertiary analogue.
The following table illustrates the general effect of steric hindrance on the relative rates of S(_N)2 reactions for a series of alpha-chloroketones.
| Compound Name | Structure of Alpha-Carbon | Expected Relative S(_N)2 Reactivity |
| Chloroacetone | Primary | Highest |
| 1-Chloro-3-methylpentan-2-one | Secondary | Intermediate |
| This compound | Secondary | Intermediate |
| A tertiary alpha-chloroketone | Tertiary | Lowest (often unreactive) |
S<sub>N</sub>2 Reactivity at Alpha-Carbon
Stereochemical Outcomes (e.g., Walden Inversion)
Nucleophilic substitution reactions at a chiral alpha-carbon of an alpha-chloroketone often proceed with an inversion of stereochemistry, a phenomenon known as Walden inversion. wikipedia.orgbyjus.comsnscourseware.org This outcome is characteristic of a bimolecular nucleophilic substitution (S(_N)2) mechanism. In an S(_N)2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. quora.comlibretexts.org This "backside attack" leads to a transition state where the central carbon is pentacoordinate, and ultimately results in the inversion of the tetrahedral geometry at the reaction center. wikipedia.orgquora.com
For this compound, if the alpha-carbon bearing the chlorine atom is a stereocenter, an S(_N)2 reaction will lead to the formation of a product with the opposite configuration. For instance, if the starting material is (R)-1-chloro-2-methylnonan-3-one, the S(_N)2 product will be the (S)-enantiomer. The rate of this bimolecular reaction is dependent on the concentration of both the alpha-chloroketone and the incoming nucleophile. masterorganicchemistry.com
It is important to note that under certain conditions, particularly with weaker nucleophiles or in solvents that can stabilize a carbocation intermediate, a unimolecular nucleophilic substitution (S(_N)1) mechanism may compete. youtube.com In an S(_N)1 reaction, the leaving group departs first, forming a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of stereoisomers (racemization). libretexts.orgyoutube.com
Reactions with Oxygen Nucleophiles (e.g., Hydroxide)
Alpha-chloroketones readily react with oxygen nucleophiles. A common example is the reaction with hydroxide (B78521) ions (OH⁻), which can lead to substitution of the chlorine atom to form an alpha-hydroxyketone. acs.org This reaction is typically carried out in an aqueous or alcoholic solution of a base like sodium hydroxide or potassium hydroxide. libretexts.org The addition of oxygen nucleophiles to aldehydes and ketones is a reversible process. libretexts.org
The reaction of this compound with hydroxide would proceed via an S(_N)2 mechanism, where the hydroxide ion attacks the alpha-carbon, displacing the chloride ion.
Under certain conditions, particularly with hindered alpha-chloroketones or when rearrangement is favorable, the Favorskii rearrangement can occur as a competing reaction.
Reactions with Nitrogen Nucleophiles (e.g., Amines, Sulfonamides)
Nitrogen nucleophiles, such as primary and secondary amines, readily react with alpha-chloroketones. libretexts.orgwizeprep.com The reaction of an alpha-chloroketone with a primary amine typically yields an alpha-aminoketone through nucleophilic substitution. libretexts.org This reaction is often catalyzed by acid. libretexts.org
For this compound, the reaction with a primary amine, such as methylamine, would result in the formation of 1-(methylamino)-2-methylnonan-3-one. The mechanism involves the nucleophilic attack of the amine's lone pair on the alpha-carbon, leading to the displacement of the chloride ion.
Sulfonamides can also act as nitrogen nucleophiles in reactions with alpha-chloroketones, although they are generally less nucleophilic than amines. The reaction of N,N-dichloro-p-toluenesulfonamide with α,β-unsaturated ketones in the presence of a copper catalyst can lead to vicinal haloamino ketones. organic-chemistry.org
Reactions with Sulfur Nucleophiles (e.g., Thioic Acids, Thioamides)
Sulfur nucleophiles are generally more potent than their oxygen counterparts and react readily with alpha-chloroketones. msu.edu Thioic acids and thioamides are effective nucleophiles in these reactions. The reaction of an alpha-chloroketone with a thioic acid would lead to the formation of an S-(ketoalkyl) thioester.
Similarly, thioamides can react with alpha-chloroketones to form various sulfur-containing heterocyclic compounds, depending on the reaction conditions and the structure of the thioamide. These reactions often proceed through the initial nucleophilic attack of the sulfur atom on the alpha-carbon of the ketone. nih.gov
Elimination Reactions
Dehydrohalogenation to Alpha,Beta-Unsaturated Ketones
Alpha-chloroketones can undergo elimination reactions to form alpha,beta-unsaturated ketones. wikipedia.orglibretexts.org This reaction, known as dehydrohalogenation, involves the removal of a hydrogen atom from the beta-position and the chlorine atom from the alpha-position. wikipedia.org This process is a crucial method for synthesizing conjugated enones, which are valuable intermediates in many organic syntheses. libretexts.orgfiveable.me
The dehydrohalogenation of alpha-chloroketones typically proceeds through a bimolecular elimination (E2) mechanism. libretexts.orglibretexts.org The E2 mechanism is a concerted, one-step process where a base removes a proton from the beta-carbon at the same time as the leaving group (chloride) departs from the alpha-carbon. masterorganicchemistry.comyoutube.com This simultaneous bond breaking and bond formation leads directly to the formation of the double bond. youtube.com
For the E2 mechanism to occur efficiently, a specific stereochemical arrangement is required: the beta-hydrogen and the chlorine atom must be in an anti-periplanar conformation. libretexts.orglibretexts.orgyoutube.com This alignment allows for the smooth overlap of the developing p-orbitals to form the new pi bond of the alkene. The rate of the E2 reaction is dependent on the concentrations of both the alpha-chloroketone and the base. masterorganicchemistry.com
In the case of this compound, treatment with a strong, non-nucleophilic base such as potassium tert-butoxide would facilitate the E2 elimination to yield 2-methylnon-1-en-3-one. The base would abstract a proton from the C1 position, and the chloride would be eliminated from the C2 position.
Stereochemical Considerations in Elimination
Elimination reactions of α-chloroketones are subject to specific stereochemical constraints, particularly in E2 reactions. For an E2 elimination to occur, the proton being abstracted and the leaving group (in this case, the chloride ion) must be in an anti-periplanar conformation. khanacademy.orglibretexts.org This geometric requirement dictates the stereochemistry of the resulting alkene product. khanacademy.org
In the context of this compound, the stereochemistry at the C2 and C1 carbons would determine the feasibility and outcome of an elimination reaction. The relative orientation of the hydrogen at C2 and the chlorine at C1 in the transition state is crucial. libretexts.org If multiple β-hydrogens are available, the reaction may exhibit regioselectivity, favoring the formation of the more stable (more substituted) alkene, a principle known as Zaitsev's rule. However, the requirement for an anti-periplanar arrangement can sometimes lead to the formation of the less substituted alkene (Hofmann product) if that is the only accessible pathway. masterorganicchemistry.com The stereochemistry of the starting material directly influences the stereochemistry of the product, making the reaction stereospecific. khanacademy.org
Table 1: Factors Influencing Stereochemistry in Elimination Reactions of this compound
| Factor | Description | Implication for this compound |
| Substrate Stereochemistry | The spatial arrangement of substituents at the α and β carbons. | The specific stereoisomer of this compound will determine the possible conformations for elimination. |
| Anti-periplanar Geometry | The requirement for the β-hydrogen and the chlorine leaving group to be in the same plane and on opposite sides of the C-C bond. khanacademy.org | This dictates which β-hydrogen can be removed and thus the position and stereochemistry of the resulting double bond. |
| Base Strength and Size | The nature of the base used to induce elimination. | A bulky base may favor abstraction of a less sterically hindered proton, potentially leading to the Hofmann product. |
| Alkene Stability | The thermodynamic stability of the resulting alkene. | Generally, the more substituted (Zaitsev) product is favored, but this can be overridden by stereochemical constraints. masterorganicchemistry.com |
Rearrangement Reactions (e.g., Skeletal Rearrangements)
Alpha-chloroketones are well-known to undergo skeletal rearrangements, with the Favorskii rearrangement being a prominent example. researchgate.net This reaction typically occurs in the presence of a base and leads to the formation of a carboxylic acid derivative, often with a ring contraction if the starting material is a cyclic α-halo ketone. adichemistry.comwikipedia.org
For an acyclic α-chloroketone like this compound, the Favorskii rearrangement would proceed through a cyclopropanone intermediate. adichemistry.comwikipedia.org The mechanism involves the initial deprotonation at the α'-carbon (C4 in this case) to form an enolate. This enolate then undergoes intramolecular nucleophilic attack on the carbon bearing the chlorine (C1), forming a bicyclic cyclopropanone intermediate. Subsequent attack of a nucleophile (like a hydroxide or alkoxide ion) on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring to give a more stable carbanion, which is then protonated to yield the final carboxylic acid derivative. adichemistry.com
The regioselectivity of the ring opening is generally governed by the formation of the more stable carbanion. In the case of this compound, the cleavage of the cyclopropanone intermediate would likely occur to place the negative charge on the less substituted carbon.
It's important to note that for α-haloketones that cannot form an enolate on the side away from the halogen, an alternative mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement can occur. wikipedia.org
Multicomponent Reactions Involving Alpha-Chloroketones
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules in a single step from three or more reactants. frontiersin.org Alpha-chloroketones have been shown to participate in several important MCRs. nih.gov
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Alpha-chloroketones can serve as the carbonyl component in this reaction. nih.gov Studies have shown that α-chloroketones can undergo the Passerini condensation to form chloro-substituted acyloxyamides. nih.gov The reaction is believed to proceed through a concerted mechanism involving a trimolecular reaction between the three components. wikipedia.org
For this compound, the Passerini reaction would involve its reaction with a carboxylic acid and an isocyanide to yield a complex α-acyloxy amide structure. The presence of the chlorine atom offers a handle for further synthetic transformations.
The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, which combine to form a bis-amide. wikipedia.orgorganic-chemistry.org This reaction is highly efficient and has a wide scope. wikipedia.orgnumberanalytics.com Alpha-chloroketones can participate as the ketone component in the Ugi reaction. nih.gov
The mechanism of the Ugi reaction is thought to begin with the formation of an imine from the ketone and the amine. wikipedia.org This is followed by the addition of the isocyanide and the carboxylic acid, ultimately leading to the bis-amide product after a Mumm rearrangement. wikipedia.org
When this compound is used in an Ugi reaction, it would react with an amine, a carboxylic acid, and an isocyanide to generate a highly functionalized bis-amide containing the chloro-2-methylnonan-3-one backbone. Research has demonstrated that Ugi reactions with simple ketones like acetone (B3395972) proceed in high yields. nih.gov
Applications As Synthetic Intermediates and Building Blocks
Precursors for Heterocyclic Compound Synthesis
α-chloro ketones are well-established precursors for the synthesis of numerous heterocyclic compounds, including those containing nitrogen, sulfur, and oxygen atoms. wikipedia.orgnih.gov
The Hantzsch thiazole (B1198619) synthesis is a classic method for preparing thiazole rings, which involves the reaction between an α-haloketone and a thioamide. synarchive.combepls.com In this reaction, 1-Chloro-2-methylnonan-3-one would serve as the α-haloketone component. The reaction generally proceeds by the condensation of the α-haloketone with a thioamide, leading to the formation of 2,4-disubstituted thiazoles. researchgate.net The use of α-haloketones is a cornerstone of this methodology, providing access to a wide array of thiazole derivatives which are significant pharmacophores. bepls.comresearchgate.net The reaction can be carried out under neutral or acidic conditions, with the conditions sometimes influencing the regioselectivity of the product. rsc.org
Table 1: Generalized Hantzsch Thiazole Synthesis
| Reactant 1 | Reactant 2 | Product Type |
| α-Halo Ketone | Thioamide/Thiourea (B124793) | Thiazole/Aminothiazole |
Oxazoles can be synthesized through several methods involving α-halo ketones. mdpi.com One prominent method is the Robinson-Gabriel synthesis, which uses a 2-acylamino-ketone intermediate that can be derived from an α-haloketone. slideshare.netwikipedia.org This process involves an intramolecular reaction followed by dehydration to form the oxazole (B20620) ring. wikipedia.org Another approach is the direct reaction of α-halo ketones with amides to produce oxazole derivatives. youtube.com
Oxazolines, the partially saturated analogues of oxazoles, are also accessible. The synthesis of 2-oxazolines can be achieved through the cyclization of a 2-amino alcohol with a suitable functional group. wikipedia.org While not a direct reaction of this compound, its conversion to other intermediates can lead to oxazoline (B21484) formation. For instance, methods involving the condensation of an aldehyde with an amino alcohol, followed by oxidation, are common. organic-chemistry.org
The synthesis of β-lactams, four-membered cyclic amides, is a cornerstone of medicinal chemistry. encyclopedia.puborganicreactions.org While the direct use of α-chloro ketones in the famous Staudinger cycloaddition is not typical, their derivatives can be involved in alternative pathways. For instance, α-keto-β-lactams can be prepared through a multi-step process that may involve intermediates derived from α-chloro ketones. nih.gov The Favorskii rearrangement of cyclic α-halo ketones is a known method for ring contraction to produce carboxylic acid derivatives, which are precursors in some β-lactam synthesis strategies. wikipedia.orgyoutube.com Furthermore, recent advances include cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl chlorides, including β-lactam analogues, to form sterically bulky chiral amides. acs.org
The reactivity of α-halo ketones like this compound extends to the synthesis of a broad spectrum of other heterocycles. nih.gov
Furans: Condensation reactions between α-haloketones and various oxygen nucleophiles can yield furan (B31954) derivatives. nih.gov
Pyrroles: In the Hantzsch pyrrole (B145914) synthesis, α-halo ketones react with dicarbonyl compounds and ammonia (B1221849) to form pyrroles. wikipedia.org
Aziridines: The aza-Quasi-Favorskii rearrangement of O-sulfonyl oximes with enolates derived from ketones can produce highly substituted aziridines. nih.gov
Thiophenes: α-haloketones are also utilized in the synthesis of thiophenes and their fused derivatives. nih.gov
The regioselectivity of these reactions can often be controlled based on the intrinsic reactivity of the heterocyclic scaffold or the specific C-X bond in polyhalogenated precursors. researchgate.net
Utility in Amino Acid and Peptide Chemistry
The functional groups in this compound allow for its potential application in the synthesis of modified amino acids and peptide structures.
α-Amino epoxides are valuable intermediates in organic synthesis. A stereoselective synthesis of these compounds can be achieved starting from α-amino acids, which are converted into α-haloketones. biu.ac.il The subsequent steps involve reduction to a halohydrin intermediate, followed by cyclization to form the epoxide. biu.ac.il This sequence allows for the controlled synthesis of specific stereoisomers.
Another relevant transformation is the Darzens condensation, which typically involves the reaction of a ketone or aldehyde with an α-haloester to form an α,β-epoxy ester. wikipedia.org Variations of this reaction can use α-halo ketones. psiberg.com In this reaction, a base is used to deprotonate the α-carbon of the halo-ketone, which then acts as a nucleophile, attacking another carbonyl compound. An intramolecular SN2 reaction then forms the epoxide ring. organic-chemistry.org This methodology provides a route to α,β-epoxy ketones.
Preparation of Chiral Alpha-Hydroxyketones and Alcohols
The conversion of α-chloroketones like this compound into chiral α-hydroxyketones and subsequently into chiral alcohols is a significant transformation in asymmetric synthesis. Chiral tertiary alcohols, in particular, are crucial structural motifs in many medicinally relevant compounds. nih.gov
A primary method involves the nucleophilic substitution of the chlorine atom by a hydroxide (B78521) ion. Research has shown that the reaction of tertiary α-chloroketones with a hydroxide source, such as tetrabutylammonium (B224687) hydroxide, can yield the corresponding α-hydroxyketones. nih.gov This SN2 reaction proceeds effectively, even at a sterically hindered tertiary carbon center, and crucially, can occur without loss of enantiopurity if a chiral α-chloroketone is used as the starting material. nih.gov
The requisite chiral this compound can be prepared via methods like enantioselective decarboxylative chlorination of a corresponding β-ketocarboxylic acid, utilizing a chiral primary amine catalyst. nih.gov Once the chiral α-hydroxyketone is formed, it can be further reduced to the corresponding chiral diol or alcohol using various reducing agents, providing access to valuable chiral building blocks. nih.gov The asymmetric reduction of the ketone functionality is a well-established method for producing chiral alcohols. researchgate.net
Table 1: Synthesis of Chiral α-Hydroxyketones
| Reactant | Reagent | Product | Significance |
|---|---|---|---|
| Chiral this compound | Tetrabutylammonium hydroxide | Chiral 1-Hydroxy-2-methylnonan-3-one | Provides access to chiral α-hydroxyketones with retention of stereochemistry. nih.gov |
Functionalization of Amino Acid Derivatives
The reactivity of α-chloroketones is harnessed for the modification and functionalization of amino acids, leading to the synthesis of non-proteinogenic amino acids. mdpi.com These modified amino acids are valuable in peptide and medicinal chemistry for creating novel structures with enhanced biological activity or stability. nih.govresearchgate.net
The reaction typically involves the alkylation of an amino acid derivative with the α-chloroketone. For instance, the nitrogen or a side-chain nucleophile of a protected amino acid can react with this compound. A more advanced strategy involves palladium-catalyzed C-H bond functionalization, where a directing group installed on the amino acid facilitates the reaction at a specific C-H bond (e.g., at the β- or γ-position) with an appropriate coupling partner. nih.gov While direct use of this compound in this specific catalytic cycle is not explicitly detailed, the underlying principle of using functionalized building blocks to create unnatural amino acids is well-established. researchgate.netnih.gov These methods allow for the construction of complex amino acid side chains, including those incorporating the keto-alkyl structure derived from the chloroketone. nih.gov
Formation of Alpha,Beta-Unsaturated Carbonyl Compounds
This compound can serve as a precursor for the synthesis of α,β-unsaturated carbonyl compounds, specifically 2-methylnon-1-en-3-one. This transformation is typically achieved through a base-induced elimination reaction, also known as dehydrohalogenation. researchgate.net
In this reaction, a base removes a proton from the α-carbon (the carbon adjacent to the carbonyl group), leading to the formation of an enolate. The enolate then expels the chloride ion to form a carbon-carbon double bond conjugated with the carbonyl group. wikipedia.orglibretexts.org The choice of base and reaction conditions can influence the yield and selectivity of the reaction. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or stronger bases like potassium tert-butoxide. researchgate.net The resulting α,β-unsaturated ketone is a valuable synthetic intermediate, susceptible to conjugate addition reactions (Michael addition) by nucleophiles at the β-carbon. wikipedia.orglibretexts.org
Reaction Scheme: Dehydrohalogenation
Simplified representation of the dehydrohalogenation of an α-chloroketone to an α,β-unsaturated ketone.
Role in Pharmaceutical Intermediate Synthesis (General)
Chlorine-containing compounds are significant in the pharmaceutical industry, with chlorine chemistry being integral to the production of a vast number of drugs. nih.gov α-Chloroketones, as a class of reactive intermediates, play a role in constructing the carbon skeleton of more complex molecules that may serve as active pharmaceutical ingredients (APIs) or their precursors. nih.govgoogle.com
The utility of this compound in this context lies in its ability to introduce a C9 alkyl-keto fragment into a target molecule. For example, it can be used in reactions to build side chains on heterocyclic cores, which are common scaffolds in drug molecules. The ketone functionality can be retained or transformed into other groups, such as an alcohol or an amine, as seen in the synthesis of intermediates for drugs like Duloxetine, where a related aminoketone is a key precursor. google.com The dual reactivity of the α-chloroketone moiety allows for sequential reactions, building molecular complexity in a controlled manner, which is a key strategy in multi-step pharmaceutical synthesis. google.comsumitomo-chem.co.jp
Computational and Theoretical Analysis of this compound Remains Unexplored in Scientific Literature
A comprehensive review of scientific databases and computational chemistry literature reveals a significant gap in the theoretical investigation of the chemical compound this compound. Despite the importance of computational studies for understanding molecular properties and reactivity, no specific research has been published detailing the electronic structure, quantum chemical descriptors, orbital analysis, or reaction mechanisms for this particular α-chloroketone.
The request for an in-depth article focusing on the computational and theoretical investigations of this compound, including specific analyses such as Density Functional Theory (DFT) calculations, HOMO-LUMO analysis, and potential energy surface mapping, cannot be fulfilled at this time due to the absence of primary research data.
While general computational studies have been performed on the broader class of α-haloketones, these findings are not directly transferable to this compound. up.ac.zaresearchgate.netnih.gov Such studies indicate that α-haloketones are valuable synthetic intermediates, and their reactivity is influenced by the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond. nih.gov Theoretical analyses of simpler, related molecules have explored conformational isomerism, molecular structure, and reactivity, often employing DFT methods to calculate properties like frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). researchgate.netresearchgate.netresearchgate.netnih.gov However, the unique structural features of this compound—specifically its long nonyl chain and the methyl group at the α-position—would yield distinct computational results that cannot be extrapolated from existing literature on other compounds.
Generating scientifically accurate data tables for quantum chemical descriptors, HOMO-LUMO energy gaps, or conformational analysis requires dedicated computational experiments on the specific molecule . As no such studies appear to have been conducted or published, any attempt to provide this information would be speculative and not based on verifiable research findings.
Further research, including dedicated computational projects, would be necessary to generate the specific data required to populate the detailed outline provided in the user request. Until such studies are undertaken and published in peer-reviewed literature, a detailed scientific article on the computational chemistry of this compound cannot be accurately constructed.
Computational Chemistry and Theoretical Investigations
Reaction Mechanism Elucidation via Computational Methods
Transition State Characterization
The characterization of transition states is a cornerstone of computational chemistry, offering a window into the energetic barriers and mechanisms of chemical reactions. For 1-Chloro-2-methylnonan-3-one, key reactions of interest include nucleophilic substitution at the α-carbon and reactions involving the carbonyl group.
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the transition state structures of reactions involving α-chloro ketones. up.ac.za For instance, in a nucleophilic substitution reaction where a nucleophile attacks the carbon bearing the chlorine atom, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the carbon-chlorine bond. The geometry of this transition state, including bond angles and lengths, and its associated energy can be precisely calculated.
Studies on similar α-chloro ketones have shown that the presence of the adjacent carbonyl group significantly influences the transition state. youtube.com The carbonyl group's electron-withdrawing nature can stabilize the developing negative charge on the leaving group (chloride ion) and affect the orbital overlap during the substitution process. nih.gov For this compound, the long alkyl chain (a hexyl group attached to the carbonyl) would primarily exert steric effects on the transition state, potentially hindering the approach of bulky nucleophiles.
A plausible transition state model for the enantioselective chlorination of related β-keto esters involves the stabilization of a negatively charged enolate by hydrogen bonds. acs.org While this compound is not a β-keto ester, the principle of stabilizing charged intermediates is a key aspect of understanding its reaction mechanisms.
Table 1: Hypothetical Transition State Geometries for Nucleophilic Attack on this compound
| Parameter | C-Cl Bond Length (Å) | C-Nucleophile Bond Length (Å) | C-C=O Bond Angle (°) |
| Ground State | ~1.78 | N/A | ~118 |
| Transition State | >1.90 | >2.00 | ~110-115 |
| Product | N/A | ~1.4-1.5 | ~120 |
Note: The data in this table is illustrative and based on general principles of transition state theory for SN2 reactions at an α-chloro ketone. Actual values would require specific DFT calculations.
Solvent Effects in Computational Models
The surrounding solvent can have a profound impact on reaction rates and equilibria. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. wikipedia.org
For reactions involving this compound, the polarity of the solvent would be a critical factor. nih.gov In polar protic solvents, such as water or ethanol, hydrogen bonding can occur with the carbonyl oxygen, potentially altering the electron density around the reactive centers. wikipedia.org These interactions can stabilize both the ground state and the transition state, but often to different extents, thereby influencing the activation energy of the reaction. researchgate.net
For example, in a nucleophilic substitution reaction, a polar solvent would be expected to stabilize the charge separation in the transition state, leading to an increased reaction rate compared to a nonpolar solvent. researchgate.net Computational studies on similar systems have shown that the choice of solvent can even influence the preferred reaction pathway. nih.gov
Table 2: Predicted Relative Reaction Rates of a Nucleophilic Substitution on this compound in Different Solvents (Hypothetical)
| Solvent | Dielectric Constant (ε) | Predicted Relative Rate |
| Hexane (Nonpolar) | 1.9 | 1 (Reference) |
| Diethyl Ether (Slightly Polar) | 4.3 | ~10-50 |
| Acetone (B3395972) (Polar Aprotic) | 21 | ~100-500 |
| Ethanol (Polar Protic) | 25 | ~500-2000 |
| Water (Polar Protic) | 80 | >5000 |
Note: This table presents a hypothetical trend based on established principles of solvent effects on SN2 reactions. The actual rate enhancements would depend on the specific nucleophile and reaction conditions.
Structure-Reactivity Relationship Studies
Structure-reactivity relationship studies aim to understand how the chemical structure of a molecule influences its reactivity. For this compound, several structural features are key to its reactivity profile.
The primary determinant of its reactivity is the α-chloro ketone moiety. The chlorine atom at the α-position is activated for nucleophilic displacement due to the electron-withdrawing effect of the adjacent carbonyl group. nih.gov This effect lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the C-Cl bond, making it more susceptible to attack by nucleophiles. youtube.com
The methyl group at the 2-position introduces steric hindrance around the reactive α-carbon. This steric bulk would be expected to decrease the rate of reaction with nucleophiles, particularly large ones. The extent of this steric effect can be quantified through computational modeling of the reaction pathway.
The long nonan-3-one backbone, specifically the hexyl group attached to the carbonyl, is largely electronically inert. However, its size and conformational flexibility could influence how the molecule orients itself to interact with other reactants or catalysts.
Studies on other α-halogenated ketones have shown that the nature of the halogen atom also plays a significant role in reactivity. nih.gov For instance, α-bromo ketones are generally more reactive than their α-chloro counterparts in nucleophilic substitution reactions due to the better leaving group ability of the bromide ion.
Advanced Spectroscopic and Chromatographic Characterization Techniques
Chromatographic Separation Methods
Chromatography is indispensable for the isolation and purification of 1-Chloro-2-methylnonan-3-one. The choice of method depends on the compound's volatility and polarity.
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For a molecule of this nature, a non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or DB-5), is typically employed. nist.gov The retention time of the compound is influenced by its boiling point and its interaction with the stationary phase. Given its molecular weight, this compound is expected to have a significantly longer retention time compared to smaller chloro-ketones. The Kovats retention index (RI) is a standardized measure used to report retention times, which can be determined by running a series of n-alkane standards alongside the analyte. nist.govnih.gov
Table 1: Typical Gas Chromatography (GC) Parameters for Chloro-Ketone Analysis
| Parameter | Typical Value/Condition |
| Column Type | Capillary Column (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Stationary Phase | Non-polar (e.g., DB-5, SE-30, SP-2100) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Temperature ramp (e.g., 50 °C hold for 2 min, then ramp at 10 °C/min to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.comsielc.com In this method, a non-polar stationary phase (typically C18 or a specialized polar-modified C18 like Newcrom R1) is used with a polar mobile phase. sielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid, such as phosphoric acid or formic acid, added to improve peak shape. sielc.comsielc.com Due to the long hexyl chain and the methyl group, this compound is a relatively non-polar molecule and would be strongly retained on a reversed-phase column, requiring a higher proportion of organic solvent (acetonitrile) for elution.
Ultra-High-Performance Liquid Chromatography (UHPLC) is a high-resolution version of HPLC that uses columns packed with smaller particles (typically sub-2 µm). This results in significantly faster analysis times and improved separation efficiency. Methods developed for HPLC can often be scaled to UHPLC systems, providing a rapid approach for the analysis of this compound. sielc.comsielc.comsielc.com The principles of separation remain the same as in HPLC, but the operational pressures are much higher.
Table 2: Exemplary Liquid Chromatography (LC) Conditions for Related Compounds
| Parameter | HPLC Condition | UHPLC Condition |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm | Newcrom R1, <3 µm, 2.1 x 100 mm |
| Mobile Phase | Acetonitrile (MeCN) and water with 0.1% formic acid (for MS compatibility) | Acetonitrile (MeCN) and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV (e.g., at 210 nm) or Mass Spectrometry (MS) | UV or Mass Spectrometry (MS) |
Spectroscopic Identification and Structural Elucidation
Once isolated, spectroscopic techniques are employed to determine the precise molecular structure of this compound.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for each unique proton environment. Key expected signals include a doublet for the C2-methyl group, a multiplet for the C2 proton, and a multiplet for the C1 chloromethyl (CH₂Cl) protons, which would be shifted downfield due to the electron-withdrawing effect of the chlorine atom. docbrown.info The long C6 alkyl chain would produce a complex series of overlapping signals in the upfield region of the spectrum. docbrown.info The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The ¹³C NMR spectrum would display a signal for each of the ten carbon atoms in the molecule. The carbonyl carbon (C3) would appear far downfield (typically >200 ppm). The C1 carbon, bonded to chlorine, would resonate around 45-55 ppm, while the C2 methine carbon would also be distinct. docbrown.info The remaining aliphatic carbons of the hexyl chain and the C2-methyl group would appear in the upfield region (10-40 ppm).
2D-NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the structure. COSY would reveal correlations between adjacent protons (e.g., between the C2-H and the C1-H₂ protons), while HSQC would correlate each proton signal to its directly attached carbon atom.
HPLC-NMR: This hyphenated technique allows for the acquisition of NMR spectra of compounds as they elute from an HPLC column, enabling direct structural confirmation of the separated peak corresponding to this compound in a mixture. biointerfaceresearch.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| C1 (-CH₂Cl) | 3.6 - 3.8 (m) | 50 - 55 |
| C2 (-CH(CH₃)-) | 2.9 - 3.1 (m) | 45 - 50 |
| C2-Methyl (-CH₃) | 1.1 - 1.3 (d) | 15 - 20 |
| C3 (=C=O) | - | >200 |
| C4 (-CH₂-) | 2.5 - 2.7 (t) | 40 - 45 |
| C5-C8 (-CH₂-)₄ | 1.2 - 1.7 (m) | 22 - 32 |
| C9 (-CH₃) | 0.8 - 1.0 (t) | ~14 |
(d = doublet, t = triplet, m = multiplet)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
MS: For this compound (C₁₀H₁₉ClO), the mass spectrum would show a characteristic molecular ion region. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), two peaks will be observed for the molecular ion: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is a clear indicator of a monochlorinated compound. docbrown.infochemguide.co.uk
Fragmentation Pattern: The molecule would fragment in predictable ways under electron ionization. Alpha-cleavage on either side of the carbonyl group is a dominant pathway for ketones. This would result in the loss of the hexyl radical or the chloromethylpropyl radical, leading to characteristic fragment ions. Another common fragmentation is the McLafferty rearrangement, if sterically possible, and the loss of small molecules like HCl.
GC-MS and LC-MS: Coupling chromatography with mass spectrometry is a powerful combination. GC-MS and LC-MS analyses provide both the retention time from the chromatograph and the mass spectrum of the eluting compound. biointerfaceresearch.comnih.gov This dual information allows for highly confident identification of this compound, even in complex sample matrices. sielc.com
Hyphenated Techniques for Complex Mixture Analysis
To analyze this compound within complex environmental or biological samples, hyphenated analytical techniques are essential. These methods combine the powerful separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry. youtube.comyoutube.comchromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable analytical technique. researchgate.netscholaris.caresearchgate.netscirp.org In GC-MS, the components of a mixture are first separated based on their boiling points and interactions with the stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The mass spectrum of this compound would serve as a molecular fingerprint. The ionization process, typically electron ionization (EI), would produce a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks at M⁺ and M+2⁺ with a characteristic intensity ratio. wpmucdn.com
The fragmentation pattern is also highly informative for structural elucidation. For ketones, a common fragmentation pathway is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. youtube.comlibretexts.orgyoutube.commiamioh.edu For this compound, two primary α-cleavage pathways are possible, leading to characteristic fragment ions. Another potential fragmentation is the McLafferty rearrangement, if the alkyl chain is sufficiently long and has a γ-hydrogen. youtube.commiamioh.edu
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique, particularly useful if the compound has limited volatility or thermal stability, or if it is present in a non-volatile matrix. youtube.comnih.govyoutube.com LC separates components in the liquid phase, often using reverse-phase chromatography where separation is based on polarity. nih.gov
Following separation by LC, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These are "soft" ionization techniques that typically result in a prominent protonated molecule [M+H]⁺ or other adducts, with minimal fragmentation. This is highly advantageous for confirming the molecular weight of the compound. For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed. spectroscopyonline.com In this approach, the molecular ion is selected and then fragmented to produce a characteristic pattern of product ions, which can be used for definitive identification and quantification. LC-MS/MS provides excellent sensitivity and selectivity for analyzing trace levels of compounds in complex matrices. spectroscopyonline.com
Table 2: Application of Hyphenated Techniques for the Analysis of this compound
| Technique | Principle of Separation | Ionization Method(s) | Information Obtained | Suitability for this compound |
| GC-MS | Volatility and polarity (gas phase) | Electron Ionization (EI), Chemical Ionization (CI) | Retention time, molecular weight, isotopic pattern (Cl), fragmentation pattern for structural confirmation. | High (assuming sufficient volatility and thermal stability). Ideal for purity assessment and identification in volatile mixtures. |
| LC-MS | Polarity (liquid phase) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Retention time, accurate molecular weight. | High. Particularly useful for analysis in complex, non-volatile matrices (e.g., biological fluids, environmental water samples). |
| LC-MS/MS | Polarity (liquid phase) | ESI, APCI | Retention time, precursor ion mass, characteristic product ion fragments for definitive identification and quantification. | Very High. Offers the greatest selectivity and sensitivity for trace-level analysis in complex samples. |
Environmental Fate, Transport, and Degradation Pathways
Biodegradation Mechanisms
Biodegradation represents a primary pathway for the breakdown of organic pollutants in the environment. For chlorinated compounds like 1-Chloro-2-methylnonan-3-one, both aerobic and anaerobic microbial processes are plausible.
Under aerobic conditions, where oxygen is present, microorganisms can utilize several mechanisms to degrade chlorinated compounds.
The initial and most critical step in the biodegradation of many chlorinated organic compounds is the cleavage of the carbon-halogen bond. nih.gov This is often accomplished by a class of enzymes known as dehalogenases. Aerobic bacteria have been shown to metabolize various highly chlorinated organic compounds. nih.gov For an α-chloroketone, a hydrolytic dehalogenase could replace the chlorine atom with a hydroxyl group derived from water. nih.gov This initial dehalogenation would yield 2-methyl-1-hydroxynonan-3-one, a less toxic intermediate that is more amenable to further microbial metabolism. The resulting alcohol could then be oxidized to an aldehyde and subsequently a carboxylic acid, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov
A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize α-chloroketones. nih.gov For instance, numerous species from genera such as Candida, Pichia, Geotrichum, Rhodococcus, and Sphingomonas are capable of reducing α-chloroketones. nih.gov
Table 1: Examples of Microorganisms Involved in the Transformation of Chlorinated Compounds
| Microorganism Genus | Type | Relevant Degradation Activity | Reference |
|---|---|---|---|
| Pseudomonas | Bacterium | Aerobic degradation of 1,3-dichloroprop-1-ene via hydrolytic dehalogenase. | nih.gov |
| Alcaligenes | Bacterium | Aerobic degradation of 2-chlorophenol (B165306). | nih.gov |
| Rhodococcus | Bacterium | Stereospecific reduction of α-chloroketones. | nih.gov |
| Pichia | Fungus (Yeast) | Stereospecific reduction of α-chloroketones. | nih.gov |
This table presents microorganisms known to degrade chlorinated compounds similar in structure or class to this compound, illustrating potential microbial agents for its degradation.
Co-metabolism is a process where a microorganism, while growing on one compound (the primary substrate), fortuitously transforms a second compound (the co-metabolite) that it is unable to use for energy or growth. researchgate.net This is a common phenomenon in the degradation of chlorinated solvents. researchgate.net Aerobic co-metabolism of a compound like this compound could be initiated by broad-specificity enzymes, such as monooxygenases. These enzymes, produced by bacteria growing on substrates like methane (B114726) or propane, could oxidize the chlorinated ketone, leading to its destabilization and subsequent degradation. researchgate.net This process does not provide energy to the microbes, but it results in the transformation of the pollutant. researchgate.net
In environments devoid of oxygen (anaerobic), such as saturated soils, sediments, and certain groundwater aquifers, a different set of microbial processes dominates. For chlorinated compounds, the most significant of these is reductive dechlorination. nih.govresearchgate.net In this process, the chlorinated compound serves as an electron acceptor, and the chlorine atom is removed and replaced with a hydrogen atom. epa.gov
For this compound, reductive dehalogenation would convert it to 2-methylnonan-3-one (B1605750). This reaction, known as hydrogenolysis, is the most common mechanism of reductive dechlorination. researchgate.net The resulting non-chlorinated ketone is generally less toxic and more readily degradable by a wider range of microorganisms. Some anaerobic bacteria can use this process for energy metabolism, a process termed "dehalorespiration". nih.gov Complete dechlorination of halogenated propanes to propene has been observed in anaerobic bacterial cultures. researchgate.net
The rate and extent of biodegradation are influenced by a multitude of environmental and biological factors.
Redox Potential: The availability of oxygen is a primary determinant. Aerobic degradation is generally faster, but reductive dechlorination of highly chlorinated compounds only occurs under anaerobic (reducing) conditions. epa.gov
Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and activity.
pH: Microbial enzymes function optimally within a specific pH range. For example, the biodegradation of 2-chlorophenol by an Alcaligenes species was significantly delayed at pH 5. nih.gov
Substrate Concentration: High concentrations of pollutants can be toxic to microorganisms, while very low concentrations may not be sufficient to induce the necessary degradative enzymes.
Presence of Other Substrates: The presence of a readily metabolizable primary substrate can stimulate co-metabolism. Conversely, some compounds can competitively inhibit the degradation of others. nih.gov
Redox Stress: The metabolism of some chlorinated compounds can induce oxidative or redox stress in aerobic bacteria. nih.gov The production of reactive oxygen species (ROS) during the breakdown of the pollutant can act as a bottleneck, limiting the efficiency of the degradation pathway. Bacteria may need to activate protective mechanisms, such as increasing the production of NADPH, to counteract this stress. nih.gov
The specific intermediates and final products of this compound biodegradation will depend on the degradation pathway.
Aerobic Pathway: The initial step, catalyzed by a dehalogenase, would likely produce 2-methyl-1-hydroxynonan-3-one and a chloride ion. Subsequent oxidation steps would lead to the formation of corresponding aldehydes and carboxylic acids. Ultimately, these intermediates would be expected to be mineralized to carbon dioxide , water, and biomass.
Anaerobic Pathway: Reductive dehalogenation would first yield 2-methylnonan-3-one and a chloride ion. researchgate.net The resulting ketone could then be further degraded anaerobically. In some cases, the transformation of chlorinated compounds can lead to the formation of alkenes; for instance, 1,2-dichloropropane (B32752) is completely dechlorinated to propene by some anaerobic cultures. researchgate.net It is plausible that under certain anaerobic conditions, this compound could be transformed into intermediates like 2-methylnon-1-en-3-one.
Table 2: Plausible Degradation Intermediates of this compound
| Degradation Pathway | Initial Step | Plausible Intermediate(s) | Potential End Products |
|---|---|---|---|
| Aerobic | Hydrolytic Dehalogenation | 2-methyl-1-hydroxynonan-3-one | CO₂, H₂O, Chloride |
| Anaerobic | Reductive Dehalogenation | 2-methylnonan-3-one | Further degraded products, potentially including alkenes |
This table outlines the hypothetical first-step intermediates and final mineralization products for the aerobic and anaerobic biodegradation of this compound based on established pathways for similar compounds.
Aerobic Degradation Processes
Chemical Degradation Pathways
Chemical degradation plays a crucial role in the transformation of this compound in the environment. The primary mechanisms include reductive dechlorination and oxidation processes, which are often mediated by naturally occurring or engineered reactive species.
Reductive dechlorination is a significant pathway for the degradation of chlorinated organic compounds, including α-chloroketones. wikipedia.org This process involves the cleavage of the carbon-chlorine bond through the action of a reducing agent, resulting in the release of a chloride ion. wikipedia.org Zero-valent iron (ZVI) is a widely studied and effective reductant for this purpose, often employed in environmental remediation technologies. dtic.milscispace.com
Table 1: Key Aspects of Reductive Dechlorination of Chlorinated Ketones by Zero-Valent Iron
| Feature | Description |
| Mechanism | Direct electrolytic reduction at the iron surface. dtic.mil |
| Primary Reactant | Zero-Valent Iron (Fe⁰). dtic.mil |
| Key Intermediates | Organic anion radical, Carbon-centered radical. dtic.mil |
| Primary Products | Dechlorinated ketone, Chloride ions, Oxidized iron (Fe²⁺). dtic.mil |
| Influencing Factors | Surface area of ZVI, pH, presence of other organic matter, microbial activity. nih.govfrtr.gov |
Oxidation by hydroxyl radicals (•OH) is a major degradation pathway for many organic compounds in the atmosphere and in aquatic environments. copernicus.orghydrogenlink.com The hydroxyl radical is a highly reactive and non-selective oxidant, capable of reacting with a wide range of organic molecules. hydrogenlink.com In the atmosphere, •OH radicals are primarily formed through the photolysis of ozone and subsequent reaction with water vapor. copernicus.org
The reaction of hydroxyl radicals with ketones can proceed via two main pathways: hydrogen abstraction or direct addition to the carbonyl group or unsaturated bonds. nih.gov For a saturated α-chloroketone like this compound, the dominant pathway is likely the abstraction of a hydrogen atom from the alkyl chain, particularly from the α-carbon, if available, or other positions on the carbon backbone. nih.govnsf.gov This abstraction forms a carbon-centered radical, which then reacts rapidly with molecular oxygen to form a peroxy radical. Subsequent reactions of the peroxy radical can lead to the formation of various oxygenated products, including other ketones, aldehydes, and carboxylic acids, and ultimately to mineralization (conversion to CO2 and H2O). copernicus.org The presence of an α-hydroxy acid moiety has been shown to enhance the generation of hydroxyl radicals in the Fenton reaction, a process that produces •OH from hydrogen peroxide and ferrous iron. nih.gov
Table 2: Characteristics of Oxidation of Ketones by Hydroxyl Radicals
| Parameter | Description |
| Primary Oxidant | Hydroxyl Radical (•OH). hydrogenlink.com |
| Reaction Mechanism | Hydrogen atom abstraction, addition to unsaturated bonds. nih.gov |
| Key Intermediates | Carbon-centered radicals, Peroxy radicals. copernicus.org |
| Typical Products | Oxygenated organic compounds (aldehydes, carboxylic acids), CO₂, H₂O. copernicus.org |
| Environmental Significance | Major degradation pathway in the atmosphere and in advanced oxidation processes for water treatment. copernicus.orgindexcopernicus.com |
Photodegradation Processes
Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. For α-halogenated ketones, the primary photochemical reaction upon absorption of ultraviolet radiation (λ > 280 mµ) is the homolytic cleavage (homolysis) of the carbon-halogen bond. rsc.org This process generates a ketonyl radical and a halogen atom radical. rsc.org
The fate of these resulting radicals is complex and depends on the surrounding environment. rsc.org The ketonyl radical can undergo various reactions, including hydrogen atom abstraction from the solvent or other molecules, or coupling reactions. rsc.orglibretexts.org For instance, the photolysis of chloroacetone (B47974) in the presence of cyclohexene (B86901) resulted in products such as acetone (B3395972) and chlorocyclohexane, indicating both dechlorination and radical addition reactions. rsc.org In cyclic ketones, α-cleavage can lead to the formation of a diradical, which may subsequently lose carbon monoxide and form a new ring system. libretexts.org The efficiency of photodegradation can be enhanced in the presence of photosensitizers or in combined systems, such as photocatalytic degradation using titanium dioxide (TiO₂) and ozone, which generates highly reactive species like hydroxyl radicals. indexcopernicus.commdpi.com
Table 3: Summary of Photodegradation Processes for α-Chloroketones
| Aspect | Description |
| Initiation | Absorption of UV light (λ > 280 mµ). rsc.org |
| Primary Reaction | Homolytic cleavage of the carbon-chlorine bond. rsc.org |
| Key Intermediates | Ketonyl radical, Chlorine radical. rsc.org |
| Potential Products | Dehalogenated ketone, products of radical addition and coupling. rsc.org |
| Influencing Factors | Wavelength of light, presence of radical scavengers or sensitizers, solvent. indexcopernicus.comrsc.org |
Environmental Persistence of Chlorinated Ketones
The environmental persistence of chlorinated ketones is determined by the rates of the degradation processes described above. Compounds that are resistant to chemical, biological, and photolytic degradation will persist in the environment for longer periods.
Chlorinated ketones, being halogenated hydrocarbons, can exhibit significant persistence. mdpi.com Their fate is highly dependent on the environmental compartment. In the atmosphere, reaction with hydroxyl radicals is expected to be a significant removal process. cdc.gov In soil and water, both biotic and abiotic degradation pathways, such as reductive dechlorination and microbial action, will contribute to their transformation. frtr.govacs.org However, compounds with low water solubility and high octanol-water partition coefficients may sorb to soil and sediment, reducing their bioavailability and slowing degradation. researchgate.net The formation of toxic by-products during the degradation of chlorinated compounds is also a concern, as these may pose their own environmental risks. researchgate.net While specific data for this compound is not available, the general behavior of chlorinated aliphatic hydrocarbons suggests that volatilization from surface water and soil can be a significant transport process, leading to atmospheric degradation. cdc.gov Leaching into groundwater is also a possibility for more mobile compounds. cdc.gov
Table 4: Factors Influencing the Environmental Persistence of Chlorinated Ketones
| Factor | Influence on Persistence |
| Chemical Structure | The position and number of chlorine atoms affect reactivity. |
| Reductive Dechlorination | Can significantly reduce persistence in anaerobic environments. wikipedia.orgscispace.com |
| Oxidation by •OH | A major removal mechanism in the atmosphere, reducing atmospheric lifetime. copernicus.org |
| Photodegradation | Can be a significant degradation pathway for compounds exposed to sunlight. rsc.org |
| Sorption | Sorption to soil and sediment can increase persistence by reducing availability for degradation. researchgate.net |
| Biodegradation | Microbial metabolism can be a key degradation pathway in soil and water. acs.org |
Q & A
Q. What are the most reliable synthetic routes for 1-Chloro-2-methylnonan-3-one, and how can reaction conditions (e.g., solvent, catalyst) be optimized to maximize yield?
Methodological Answer: Synthesis of chlorinated ketones like this compound typically involves:
- Friedel-Crafts Acylation : Using acetyl chloride derivatives with chloroalkane precursors in the presence of Lewis acids (e.g., AlCl₃).
- Nucleophilic Chlorination : Reaction of the corresponding alcohol or ketone with chlorinating agents (e.g., SOCl₂, PCl₅) under anhydrous conditions.
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-chlorination.
- Solvent Selection : Non-polar solvents (e.g., dichloromethane) improve reagent solubility while minimizing hydrolysis .
- Catalyst Loading : Excess Lewis acid (e.g., AlCl₃) can improve electrophilic substitution efficiency but may require post-reaction quenching.
Q. Table 1: Synthetic Route Comparison
| Method | Reagents | Yield (%) | Key Challenges |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂ | 65–75 | Byproduct formation |
| Nucleophilic (SOCl₂) | Toluene, Pyridine | 70–80 | Moisture sensitivity |
Q. How should researchers purify this compound to achieve >95% purity, and what analytical techniques validate purity?
Methodological Answer:
- Purification :
- Distillation : Fractional distillation under reduced pressure (BP ~120–130°C at 10 mmHg) to separate from low-boiling impurities.
- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) to isolate the target compound.
- Validation :
- GC-MS : Compare retention times and mass spectra against standards.
- NMR : Confirm absence of proton signals from impurities (e.g., residual solvents or unreacted starting materials) .
Advanced Questions
Q. How do steric effects from the methyl and nonan-3-one chain influence the compound’s reactivity in nucleophilic substitution (SN1/SN2) reactions?
Methodological Answer:
- Steric Hindrance : The bulky methyl group at C2 and the long alkyl chain reduce SN2 reactivity due to hindered backside attack.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2, while polar protic solvents (e.g., ethanol) stabilize carbocation intermediates in SN1.
- Kinetic Studies : Compare reaction rates with shorter-chain analogs (e.g., 1-Chloro-2-methylpropan-3-one) to quantify steric contributions .
Q. Table 2: Reactivity Comparison
| Compound | SN1 Rate (rel.) | SN2 Rate (rel.) |
|---|---|---|
| This compound | 1.0 | 0.3 |
| 1-Chloro-2-methylpropan-3-one | 2.5 | 1.0 |
Q. What crystallographic strategies resolve the molecular conformation of this compound, and how do intermolecular forces dictate crystal packing?
Methodological Answer:
Q. How can computational models (DFT, MD) predict the compound’s behavior in solvent systems or biological membranes?
Methodological Answer:
- Density Functional Theory (DFT) :
- Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) :
Q. How should researchers address contradictions in reported NMR chemical shifts (e.g., δ for Cl-bearing carbons) across studies?
Methodological Answer:
- Standardization : Use internal references (e.g., TMS) and consistent solvent systems (CDCl₃ preferred).
- Validation : Cross-check with 2D NMR (HSQC, HMBC) to resolve signal overlap.
- Data Reproducibility : Replicate experiments under identical conditions (temperature, concentration) and cite raw data repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
